Cas no 2639445-78-4 (tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate)

Tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a tert-butyl ester group, enhancing stability and solubility, while the 3,5-difluorophenyl moiety contributes to its reactivity in further functionalization. The thiazole core offers versatility as a heterocyclic scaffold, often utilized in drug discovery due to its bioisosteric properties. This intermediate is particularly valuable for synthesizing bioactive molecules, including kinase inhibitors or antimicrobial agents. Its well-defined structure and purity make it suitable for precise synthetic modifications, supporting the development of novel compounds in medicinal chemistry.
tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate structure
2639445-78-4 structure
商品名:tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate
CAS番号:2639445-78-4
MF:C14H14F2N2O2S
メガワット:312.334969043732
CID:5641217
PubChem ID:165899038

tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
    • EN300-28230094
    • 2639445-78-4
    • tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate
    • インチ: 1S/C14H14F2N2O2S/c1-14(2,3)20-12(19)11-7-21-13(18-11)17-10-5-8(15)4-9(16)6-10/h4-7H,1-3H3,(H,17,18)
    • InChIKey: IIZDAPQQPPOIMJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(=O)OC(C)(C)C)N=C1NC1C=C(C=C(C=1)F)F

計算された属性

  • せいみつぶんしりょう: 312.07440519g/mol
  • どういたいしつりょう: 312.07440519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28230094-5g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4
5g
$2485.0 2023-09-09
Enamine
EN300-28230094-2.5g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4 95.0%
2.5g
$1680.0 2025-03-19
Enamine
EN300-28230094-0.05g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4 95.0%
0.05g
$719.0 2025-03-19
Enamine
EN300-28230094-10g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4
10g
$3683.0 2023-09-09
Enamine
EN300-28230094-1.0g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4 95.0%
1.0g
$857.0 2025-03-19
Enamine
EN300-28230094-0.25g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4 95.0%
0.25g
$789.0 2025-03-19
Enamine
EN300-28230094-5.0g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4 95.0%
5.0g
$2485.0 2025-03-19
Enamine
EN300-28230094-1g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4
1g
$857.0 2023-09-09
Enamine
EN300-28230094-0.1g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4 95.0%
0.1g
$755.0 2025-03-19
Enamine
EN300-28230094-0.5g
tert-butyl 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylate
2639445-78-4 95.0%
0.5g
$823.0 2025-03-19

tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate 関連文献

tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylateに関する追加情報

tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate: A Comprehensive Overview

tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate, with the CAS number 2639445-78-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a thiazole ring system substituted with a tert-butyl group and a 3,5-difluorophenylamino group at specific positions, making it a unique molecule with promising properties.

The thiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms. In this compound, the thiazole ring is further substituted at position 4 with a tert-butyl ester group and at position 2 with an amino group linked to a 3,5-difluorophenyl moiety. This substitution pattern is critical for the compound's chemical reactivity and biological activity. The presence of fluorine atoms in the phenyl ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and potentially enhance its bioavailability or binding affinity to target proteins.

Recent studies have highlighted the importance of thiazole derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antiviral activities. For instance, researchers have reported that certain thiazole-containing compounds exhibit potent inhibitory effects against enzymes involved in cancer progression and viral replication. The specific substitution pattern in tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate may confer it with similar or even superior biological activities compared to other thiazole derivatives.

In terms of synthesis, this compound can be prepared through a multi-step process involving the formation of the thiazole ring followed by subsequent substitutions. The synthesis typically begins with the preparation of an appropriate thioamide intermediate, which undergoes cyclization to form the thiazole ring. Subsequent steps involve introducing the tert-butyl ester group and the amino phenyl substituent through nucleophilic substitution or coupling reactions.

The development of efficient synthetic routes for such compounds is crucial for their large-scale production and further exploration in preclinical studies. Recent advancements in catalytic methods and green chemistry have enabled more sustainable and cost-effective syntheses of similar compounds. These innovations are expected to facilitate further research into tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate and related molecules.

Beyond its synthetic aspects, this compound has shown potential as a lead molecule in drug discovery programs targeting various diseases. For example, its ability to modulate specific cellular pathways has been explored in recent studies. Researchers have demonstrated that certain analogs of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting its potential as an antitumor agent.

In addition to its direct biological effects, this compound serves as a valuable building block for constructing more complex molecular architectures. The presence of reactive functional groups such as the amino group and ester group allows for further modifications to tailor its properties for specific applications. Such versatility underscores its importance in both academic research and industrial development.

The application of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have provided insights into its three-dimensional structure, electronic distribution, and potential interactions with biological targets. These computational approaches complement experimental studies by predicting bioactivity trends and guiding rational drug design efforts.

In conclusion, tert-butyl 2-(3,5-difluorophenyl)amino-1,3-thiazole-4-carboxylate represents an intriguing compound with diverse applications in organic chemistry and pharmacology. Its unique structure endows it with promising biological activities that warrant further investigation. As research progresses and new synthetic methods emerge, this compound is poised to contribute significantly to the development of novel therapeutic agents.

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